(1-undecyl-1H-benzimidazol-2-yl)methanol
Description
(1-Undecyl-1H-benzimidazol-2-yl)methanol is a benzimidazole derivative characterized by a methanol group at the 2-position of the benzimidazole core and an undecyl (C₁₁H₂₃) chain at the 1-position. The compound’s synthesis likely follows N-alkylation protocols similar to those described for shorter-chain analogs, where a bromoalkane reacts with a benzimidazole precursor under basic conditions . For instance, highlights that N-alkylation of (1H-benzimidazol-2-yl)methanol derivatives with alkyl halides yields compounds with varied substituents, which can modulate physicochemical and biological properties.
Properties
Molecular Formula |
C19H30N2O |
|---|---|
Molecular Weight |
302.5g/mol |
IUPAC Name |
(1-undecylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C19H30N2O/c1-2-3-4-5-6-7-8-9-12-15-21-18-14-11-10-13-17(18)20-19(21)16-22/h10-11,13-14,22H,2-9,12,15-16H2,1H3 |
InChI Key |
XDVUVHFTTQUYFB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCN1C2=CC=CC=C2N=C1CO |
Canonical SMILES |
CCCCCCCCCCCN1C2=CC=CC=C2N=C1CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Key structural analogs differ in the alkyl chain length, substituent groups (e.g., allyl, phenyl, methyl), and hydroxyl positioning. A comparative analysis is presented below:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Alkyl Chain Impact : Longer chains (e.g., undecyl vs. butyl) increase hydrophobicity and molecular weight, which may influence solubility and biological activity. The butyl analog (C₁₂H₁₆N₂O) has a predicted boiling point of 377.8°C, suggesting higher thermal stability than shorter-chain derivatives .
- Hydroxyl Positioning: Ethanol derivatives (e.g., (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol) exhibit different hydrogen-bonding capabilities compared to methanol analogs, affecting crystal packing and solubility .
- Aromatic vs.
Crystallographic and Hydrogen-Bonding Behavior
- Layered Structures: (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol forms layered structures via O—H···N and O—H···O hydrogen bonds, as shown in . The undecyl analog’s longer chain may disrupt such packing, favoring hydrophobic interactions over hydrogen bonding .
- Graph Set Analysis : Hydrogen-bonding patterns in benzimidazole derivatives align with Etter’s rules, where directional O—H···N interactions dominate .
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